2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5(10H)-one
Description
2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5(10H)-one is a complex organic compound with the molecular formula C16H17N3 It is known for its unique structure, which includes a benzo[b][1,8]naphthyridine core substituted with four methyl groups
Properties
IUPAC Name |
2,4,7,9-tetramethyl-10H-benzo[b][1,8]naphthyridin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-8-5-10(3)14-12(6-8)15(19)13-9(2)7-11(4)17-16(13)18-14/h5-7H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXHEVPIWKHALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=C(N2)N=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5(10H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as substituted anilines and aldehydes can be subjected to cyclization reactions in the presence of catalysts like Lewis acids. The reaction conditions often require controlled temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt specific biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine
- 2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-carboxylic acid
Uniqueness
2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5(10H)-one is unique due to its specific substitution pattern and the presence of a ketone functional group
Biological Activity
2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5(10H)-one, also known as BMH-22, is a compound of considerable interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of BMH-22, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C16H17N3
- Molecular Weight : 251.33 g/mol
- CAS Number : 309726-06-5
- Synonyms : 2,4,7,9-tetramethylbenzo[b][1,8]naphthyridin-5-amine; BMH-22
BMH-22 has been identified as a small molecule that disrupts ribosome biogenesis. Research indicates that it inhibits rDNA transcription, leading to nucleolar disruption and subsequent activation of the p53 pathway. This mechanism is critical because p53 plays a vital role in regulating the cell cycle and preventing tumor formation by inducing apoptosis in damaged cells .
Anticancer Properties
Several studies have demonstrated the anticancer potential of BMH-22:
- Inhibition of Cancer Cell Proliferation : BMH-22 has been shown to significantly inhibit the proliferation of various cancer cell lines. The compound triggers apoptosis through the activation of p53 without causing detectable DNA damage, distinguishing it from traditional chemotherapeutics .
- Case Study - Ribosomal Stress Pathway : In a doctoral thesis study focused on ribosomal stress pathways in cancer, BMH-22 was highlighted for its ability to induce apoptosis in cancer cells by disrupting ribosome function. This disruption results in p53 activation and offers new therapeutic opportunities against cancer .
Comparative Studies
| Compound | Mechanism | Cancer Type | Effectiveness |
|---|---|---|---|
| BMH-22 | Inhibits rDNA transcription | Various (e.g., lung, breast) | High |
| Other Acridine Derivatives | Disrupts nucleolar function | Various | Moderate |
Safety and Toxicology
While BMH-22 exhibits promising biological activity, safety assessments are crucial for its therapeutic application. Preliminary data suggest that it has a moderate safety profile; however, detailed toxicological studies are necessary to fully understand its implications for human health.
Hazard Information
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
